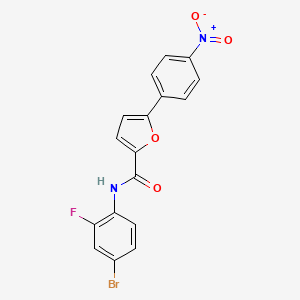![molecular formula C21H17BrN2O7 B3713364 (5E)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-[(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B3713364.png)
(5E)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-[(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
描述
(5E)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-[(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that features a benzodioxole ring and a diazinane trione structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-[(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The initial steps often include the preparation of the benzodioxole and brominated phenyl intermediates. These intermediates are then subjected to condensation reactions under controlled conditions to form the final diazinane trione structure. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent product quality.
化学反应分析
Types of Reactions
(5E)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-[(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom in the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) under UV light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be studied for its potential bioactivity. Its interactions with various biological molecules can provide insights into new therapeutic targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure may offer advantages in terms of binding affinity and specificity to biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties such as enhanced stability or reactivity.
作用机制
The mechanism of action of (5E)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-[(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.
相似化合物的比较
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: A compound with antioxidant properties similar to vitamin E.
Uniqueness
What sets (5E)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-[(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE apart is its unique combination of a benzodioxole ring and a diazinane trione structure
属性
IUPAC Name |
(5E)-1-(1,3-benzodioxol-5-yl)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O7/c1-3-29-17-8-11(7-14(22)18(17)28-2)6-13-19(25)23-21(27)24(20(13)26)12-4-5-15-16(9-12)31-10-30-15/h4-9H,3,10H2,1-2H3,(H,23,25,27)/b13-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTFHKUHKZJXBN-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC4=C(C=C3)OCO4)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC4=C(C=C3)OCO4)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3,4-dimethylphenoxy)-N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B3713282.png)
![(2E)-3-(furan-2-yl)-N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}prop-2-enamide](/img/structure/B3713283.png)

![3,5-DIMETHYL 4-[3-(4-ETHOXY-3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B3713297.png)
![2-METHYL-N-[3-(PYRROLIDINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE](/img/structure/B3713303.png)
![4-bromo-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B3713308.png)
![Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate](/img/structure/B3713322.png)
![(5E)-5-[[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3713333.png)
![5-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-TERT-BUTYL-2-METHYL-1,3-DIOXANE-4,6-DIONE](/img/structure/B3713353.png)
![6-(4-methylphenyl)-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3713355.png)

![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3713367.png)

![2-[4-(4-chlorophenyl)-1-piperazinyl]-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B3713389.png)
